molecular formula C13H25ClN2O2 B1402964 Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride CAS No. 1407522-01-3

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

Cat. No. B1402964
M. Wt: 276.8 g/mol
InChI Key: WRLUSDDIJGZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride”, the InChI code is 1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For a similar compound, “tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate”, the molecular weight is 240.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Supramolecular Arrangements

  • Research has been conducted on the molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. These studies highlight the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Conformational Analysis

  • Spirolactams, like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized and analyzed for their conformation. These compounds act as constrained surrogates of specific dipeptides in peptide synthesis (Fernandez et al., 2002).

Stereochemical Analysis

  • Studies have been conducted on the stereochemical analysis of various 1,4-diazaspiro[4.5]decane derivatives. This research provides insights into the tautomeric equilibrium and chair conformation preferences of compounds with methyl groups (Guerrero-Alvarez et al., 2004).

Chemical Synthesis and Properties

  • There are studies on the synthesis and properties of related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These provide a basis for further selective derivation and exploration of novel compounds (Meyers et al., 2009).

Antimicrobial Activity

  • Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized from related compounds, have been evaluated for their antimicrobial activities against a range of microorganisms (Thanusu et al., 2011).

Safety And Hazards

The safety and hazards of a compound depend on its properties. For a similar compound, “tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate”, the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLUSDDIJGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

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